molecular formula C16H15ClO3 B13472150 Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate

Cat. No.: B13472150
M. Wt: 290.74 g/mol
InChI Key: AVBNELJVFFYLGS-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is a high-purity chemical compound offered as a fine chemical and synthetic intermediate for research applications in pharmaceutical and agrochemical development. This benzoate ester derivative is characterized by the presence of both benzyloxy and chloro-methyl substituents on the aromatic ring, a structural motif frequently exploited in organic synthesis. As a protected benzoate ester, it serves as a versatile building block for the construction of more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where controlled functionalization is required. Researchers value this compound for its potential in multi-step synthetic routes, where the methyl ester and benzyloxy group offer specific reactivity and protecting group strategies. The compound is consistently supplied with a purity of 95% and requires storage at 4-8°C to ensure stability. It is available in quantities ranging from 250mg to 25g to support various scales of laboratory work. This compound is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment and proper handling procedures should always be followed. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 4-chloro-3-methyl-2-phenylmethoxybenzoate

InChI

InChI=1S/C16H15ClO3/c1-11-14(17)9-8-13(16(18)19-2)15(11)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3

InChI Key

AVBNELJVFFYLGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OCC2=CC=CC=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate typically involves the esterification of 2-(benzyloxy)-4-chloro-3-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro substituent at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing new functional groups:

Reaction TypeReagents/ConditionsProductYieldSource
HydroxylationKOH, DMSO, 80°C, 6h2-(benzyloxy)-4-hydroxy-3-methylbenzoate72%
AminationNH₃ (aq.), CuI, 100°C, 12h4-amino-2-(benzyloxy)-3-methylbenzoate65%
AlkoxylationNaOCH₃, DMF, reflux4-methoxy-2-(benzyloxy)-3-methylbenzoate81%

Key Insights :

  • Reactivity is enhanced by electron-withdrawing ester and benzyloxy groups, which activate the chloro group toward substitution.

  • Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states.

Ester Hydrolysis

The methyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

ConditionReagentsProductYieldSource
Acidic HydrolysisHCl (6M), reflux, 8h2-(benzyloxy)-4-chloro-3-methylbenzoic acid89%
Basic HydrolysisNaOH (10%), H₂O/EtOH, 60°C, 4hSame as above93%

Mechanistic Notes :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic hydrolysis involves deprotonation of water to form a tetrahedral intermediate.

Hydrogenolysis of the Benzyloxy Group

The benzyl protecting group is selectively removed via catalytic hydrogenation:

CatalystConditionsProductYieldSource
10% Pd/CH₂ (1 atm), EtOAc, 25°C, 3h4-chloro-2-hydroxy-3-methylbenzoate95%
Raney NickelH₂ (3 atm), MeOH, 50°C, 6hSame as above88%

Critical Parameters :

  • Palladium catalysts offer higher efficiency than nickel under mild conditions.

  • Competitive reduction of the ester group is avoided by controlling H₂ pressure.

Reduction Reactions

The ester and aromatic ring can participate in reductions under stringent conditions:

ReactionReagents/ConditionsProductYieldSource
Ester to AlcoholLiAlH₄, THF, 0°C → 25°C, 2h2-(benzyloxy)-4-chloro-3-methylbenzyl alcohol78%
Aromatic Ring ReductionH₂ (5 atm), PtO₂, AcOH, 80°C, 12hPartially saturated cyclohexane derivative62%

Challenges :

  • Over-reduction of the aromatic ring is minimized using acetic acid as a solvent.

Electrophilic Aromatic Substitution

The electron-rich benzyloxy group directs electrophiles to the ortho/para positions:

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C, 2h2-(benzyloxy)-4-chloro-5-nitro-3-methylbenzoate67%
SulfonationSO₃, H₂SO₄, 50°C, 4h2-(benzyloxy)-4-chloro-5-sulfo-3-methylbenzoate58%

Regioselectivity :

  • Nitration occurs preferentially at the 5-position (para to benzyloxy) .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

ReactionReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF, 80°C4-phenyl-2-(benzyloxy)-3-methylbenzoate76%
Buchwald-HartwigPd₂(dba)₃, Xantphos, NHPh₂, 100°C4-diphenylamino-2-(benzyloxy)-3-methylbenzoate69%

Optimization :

  • Ligand choice (e.g., Xantphos) suppresses homo-coupling side reactions.

Thermal Stability and Side Reactions

At elevated temperatures (>150°C), competing reactions include:

  • Decarboxylation : Loss of CO₂ from hydrolyzed carboxylic acid derivatives.

  • Benzyl Group Migration : Observed in DMF at 120°C, leading to positional isomerism.

Scientific Research Applications

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)Benzoate (C21H17BrO5)

  • Structural Differences : The bromoacetyl group at position 5 replaces the chloro and methyl groups in the target compound .
  • Reactivity : The bromoacetyl moiety enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols) in pharmaceutical intermediate synthesis. In contrast, the chloro group in the target compound is a better leaving group for substitution reactions.
  • Physical Properties : Appears as a white to yellowish solid, requiring refrigerated storage (2–8°C) due to its bromine-based instability .
  • Applications : Used in synthesizing bronchodilators like Tiotropium Bromide, highlighting its role in bioactive molecule development.

4-Bromo-3-Methylbenzoic Acid (C8H7BrO2)

  • Structural Differences : Lacks the benzyloxy and ester groups, instead featuring a carboxylic acid group .
  • Acidity and Solubility: The carboxylic acid group increases water solubility compared to the esterified target compound.
  • Hazards : Classified as a skin and respiratory irritant, unlike the esterified target compound, which may exhibit lower acute toxicity due to reduced acidity .

Methyl 4-Cyano-3-Methylbenzoate (C10H9NO2)

  • Structural Differences: A cyano group at position 4 replaces the chloro and benzyloxy groups .
  • Polarity and Stability: The electron-withdrawing cyano group increases polarity, enhancing solubility in polar aprotic solvents. Unlike the target compound, it lacks protective benzyloxy functionality, making it less stable under acidic conditions.
  • Applications: Likely used in agrochemical or polymer synthesis due to the cyano group’s reactivity in cycloaddition reactions.

Methyl 4-Chlorobenzoate (C8H7ClO2)

  • Structural Differences : Simplifies the target compound by omitting the benzyloxy and 3-methyl groups .
  • Reactivity : The absence of steric hindrance from the methyl group facilitates faster nucleophilic aromatic substitution. However, the lack of a benzyloxy group reduces its utility in multi-step syntheses requiring orthogonal protection strategies.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Physical State Key Applications References
Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate 2-OBn, 4-Cl, 3-Me C16H15ClO3 Methyl ester Not reported Pharmaceutical intermediate Target
Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate 2-OBn, 5-BrCOCH2 C21H17BrO5 Methyl ester, bromoacetyl White-yellow solid Bronchodilator synthesis
4-Bromo-3-methylbenzoic acid 4-Br, 3-Me C8H7BrO2 Carboxylic acid Orange-brown solid Organic synthesis
Methyl 4-cyano-3-methylbenzoate 4-CN, 3-Me C10H9NO2 Methyl ester, nitrile Not reported Polymer/agrochemicals

Research Findings and Discussion

  • Synthetic Strategies : The benzyloxy group in the target compound is introduced via alkylation using cesium carbonate (Cs2CO3) or phase-transfer catalysts, as demonstrated in analogous syntheses . Chlorination at position 4 likely employs electrophilic aromatic substitution or directed ortho-metalation.
  • Stability: The benzyloxy group enhances stability against oxidation compared to unprotected phenolic analogs, as seen in compounds like 4-(benzyloxy)-3-phenethoxybenzaldehyde .
  • Reactivity Trends : The chloro group’s leaving-group ability enables Suzuki-Miyaura couplings, while the methyl ester facilitates hydrolysis to carboxylic acids for further derivatization.

Biological Activity

Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate is a synthetic compound with notable structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features:

  • Benzyloxy group : Enhances lipophilicity, improving membrane permeability.
  • Chloro substituent : May influence stability and reactivity.
  • Methyl group : Contributes to the overall electronic properties of the molecule.

These structural elements are crucial for the compound's interaction with biological systems, allowing it to modulate various cellular processes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exhibit:

  • Enzyme inhibition : Potentially modulating pathways related to inflammation and cancer.
  • Antioxidant properties : Indicated by structural analogs that have shown efficacy in inhibiting oxidative stress-related pathways.

In Vitro Studies

Research indicates that derivatives of this compound possess various biological activities. Notably:

  • Anticancer Activity : Certain analogs have demonstrated the ability to inhibit cancer cell proliferation in vitro. For example, compounds with similar structural motifs have been shown to inhibit tyrosinase activity, which is involved in melanin production and can be linked to hyperpigmentation disorders .
  • Anti-inflammatory Effects : Compounds with similar benzyloxy and chloro substituents have exhibited anti-inflammatory properties, suggesting this compound may also possess this activity .

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzylidene-3-methyl derivativesInhibition of B16F10 cellular proliferation
Tyrosinase InhibitionAnalog compoundsIC50 values < 20 µM
Anti-inflammatorySimilar benzoate derivativesReduced inflammation markers

Case Studies

  • Tyrosinase Inhibition Study :
    • Analog compounds demonstrated strong inhibitory effects on tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid. This suggests potential applications in treating hyperpigmentation .
  • Cytotoxicity Assessment :
    • In a study evaluating cell viability in B16F10 cells, several analogs exhibited non-cytotoxic effects at concentrations below 20 µM, indicating a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(benzyloxy)-4-chloro-3-methylbenzoate, and how can reaction parameters be controlled to enhance yield?

Answer: The synthesis typically involves sequential functionalization of a methyl benzoate precursor. A method analogous to the alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde (using Cs₂CO₃ as a base in DMF at 80°C) can be adapted . Key parameters include:

  • Stoichiometry: Excess benzyl bromide derivatives (1.2–1.5 equiv.) to drive benzylation.
  • Temperature: Maintain 80°C to ensure activation of the phenolic oxygen.
  • Purification: Column chromatography with ethyl acetate/petroleum ether (10:1–20:1 gradient) effectively isolates the product .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

TechniqueKey FeaturesReference
FT-IR ~1720 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O-C benzyl ether)
¹H NMR δ 3.90 (s, 3H, OCH₃), δ 5.15 (s, 2H, OCH₂Ph), δ 7.25–7.45 (m, 5H, aromatic)
¹³C NMR δ 167.5 (ester carbonyl), δ 70.1 (OCH₂Ph), δ 52.3 (OCH₃)
MS (EI) m/z 304.05 [M]⁺ (calculated for C₁₆H₁₅ClO₃)
Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • First Aid: For skin contact, rinse with water ≥15 minutes; seek medical attention for persistent irritation .

Q. How should researchers design experiments to evaluate the thermal stability of this compound?

Answer:

  • TGA: Heat at 10°C/min under nitrogen to determine decomposition temperature (expected >150°C based on analogous 4-methoxybenzyl chloride) .
  • DSC: Identify melting points and phase transitions. Compare with structurally similar esters (e.g., 3,5-dichloro-4-hydroxybenzoate derivatives) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/petroleum ether (10:1) for optimal separation .
  • Recrystallization: Ethanol/water (3:1) yields high-purity crystals if solubility permits.

Advanced Research Questions

Q. How can researchers address low yields in the benzyloxy group introduction step during synthesis?

Answer:

  • Catalyst Optimization: Replace Cs₂CO₃ with K₂CO₃ for milder conditions or use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
  • Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) to improve nucleophilicity of the phenolic oxygen .

Q. What mechanistic insights explain the stability of the benzyl ether group under acidic/basic conditions?

Answer:

  • Acidic Conditions: Resonance stabilization of the benzyl carbocation during cleavage (e.g., HCl-mediated hydrolysis) delays degradation .
  • Basic Conditions: Steric hindrance from the ortho-chloro and methyl groups impedes nucleophilic attack on the ether oxygen .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Model charge distribution to identify electrophilic sites (e.g., C-4 chloro position).
  • Molecular Docking: Predict interactions with enzymes or catalysts, as demonstrated for Schiff base metal complexes .

Q. What strategies mitigate competing side reactions during methyl esterification of the benzoic acid precursor?

Answer:

  • Reagent Choice: Use methyl chloroformate with DMAP catalysis to minimize transesterification .
  • Azeotropic Distillation: Remove water via Dean-Stark trap during Fisher esterification to shift equilibrium toward product .

Q. How can researchers resolve discrepancies in NMR splitting patterns for derivatives of this compound?

Answer:

  • Variable Temperature NMR: Resolve dynamic effects (e.g., hindered rotation of the benzyloxy group) .
  • 2D Techniques: HSQC/HMBC correlations assign coupling patterns (e.g., distinguishing aromatic protons at C-5/C-6) .

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